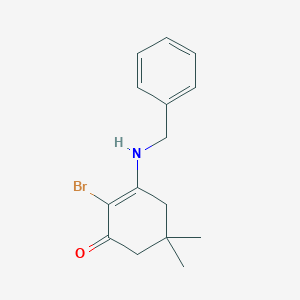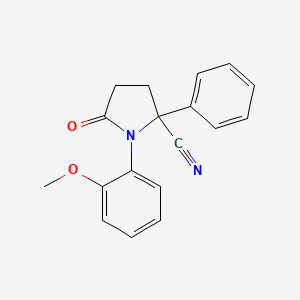
3-(benzylamino)-2-bromo-5,5-dimethyl-2-cyclohexen-1-one
Descripción general
Descripción
3-(benzylamino)-2-bromo-5,5-dimethyl-2-cyclohexen-1-one, also known as BRD0705, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor of the bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 is involved in the regulation of gene transcription and has been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders.
Aplicaciones Científicas De Investigación
3-(benzylamino)-2-bromo-5,5-dimethyl-2-cyclohexen-1-one has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. It has been demonstrated to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines in macrophages. These findings suggest that this compound has potential therapeutic applications in cancer and inflammatory diseases.
Mecanismo De Acción
3-(benzylamino)-2-bromo-5,5-dimethyl-2-cyclohexen-1-one binds to the bromodomain of BRD4, which prevents the protein from interacting with acetylated histones and other transcriptional regulators. This leads to the inhibition of BRD4-mediated gene transcription, which is required for the proliferation and survival of cancer cells. In addition, this compound has been shown to disrupt the formation of BRD4-containing protein complexes, which are involved in the regulation of gene transcription and cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have selective inhibitory effects on BRD4 and does not affect other members of the BET family of proteins. This selectivity is important because it reduces the potential for off-target effects and toxicity. In addition, this compound has been shown to have good pharmacokinetic properties, including high oral bioavailability and favorable metabolic stability. These properties make this compound a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(benzylamino)-2-bromo-5,5-dimethyl-2-cyclohexen-1-one is its selectivity for BRD4, which allows for the specific targeting of this protein in experimental systems. In addition, the availability of synthetic this compound allows for the investigation of its effects on various biological processes in vitro and in vivo. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for the research and development of 3-(benzylamino)-2-bromo-5,5-dimethyl-2-cyclohexen-1-one. One direction is the investigation of its effects on other diseases, such as cardiovascular disorders and neurodegenerative diseases. Another direction is the optimization of its pharmacokinetic properties and the development of more potent and selective analogs. Furthermore, the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, could enhance its therapeutic efficacy. Overall, the continued research and development of this compound could lead to the discovery of novel therapeutic strategies for the treatment of various diseases.
Propiedades
IUPAC Name |
3-(benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO/c1-15(2)8-12(14(16)13(18)9-15)17-10-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHKRBZGVFBXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[(2-ethyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B3965729.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3965734.png)
![N-[3-(4-morpholinyl)propyl]nicotinamide hydrochloride](/img/structure/B3965748.png)
![2-amino-4-[3-(ethylthio)-2-thienyl]-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3965753.png)
![N-cyclohexyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B3965757.png)
![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965764.png)
![2,6-di-tert-butyl-4-{2-hydroxy-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]propoxy}phenol](/img/structure/B3965772.png)
![N-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3965773.png)


![allyl 4-methyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B3965799.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965812.png)
![10-(hydroxymethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B3965819.png)
![ethyl {3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3965827.png)